molecular formula C9H8FNO3 B14811856 3-Cyclopropoxy-4-fluoropicolinic acid

3-Cyclopropoxy-4-fluoropicolinic acid

Cat. No.: B14811856
M. Wt: 197.16 g/mol
InChI Key: QSKMKVVKQLBIJF-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluoropicolinic acid is a high-purity chemical reagent designed for research and development applications. This specialized picolinic acid derivative is of significant interest in medicinal chemistry and drug discovery, particularly due to its structural features which are commonly found in bioactive molecules. The picolinic acid core is a privileged scaffold in the design of pharmaceutical agents, and the introduction of specific substituents like the cyclopropoxy and fluorine groups can fine-tune the molecule's physicochemical properties, bioavailability, and target affinity . Structural analogues of this compound, specifically 4-alkoxypicolinamides, have demonstrated substantial research value as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) . Such compounds are being actively investigated for their potential in treating a range of central nervous system disorders, including depression, Parkinson's disease, and fragile X syndrome . Furthermore, substituted picolinic acid derivatives are frequently explored in the development of novel herbicides, indicating the versatility of this chemical class in agrochemical research . The presence of the fluorine atom, a common bioisostere, can enhance metabolic stability and membrane permeability, making it a key feature in modern drug design . Researchers can utilize this compound as a key synthetic intermediate or building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of more complex biaryl structures prevalent in medicinal and materials chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C9H8FNO3/c10-6-3-4-11-7(9(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

QSKMKVVKQLBIJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(=O)O)F

Origin of Product

United States

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution (NAS) Followed by Oxidation

Step 1: Synthesis of 3-Chloro-4-fluoro-2-methylpyridine

  • Starting material : 2,3-Dichloro-4-fluoropyridine.
  • Methylation : Treatment with methyl Grignard reagents (e.g., CH₃MgBr) under anhydrous conditions introduces a methyl group at position 2.
  • Fluorination : Halogen exchange using KF/Al₂O₃ at 200°C replaces chloride at position 4 with fluorine.

Step 2: Cyclopropoxy Group Introduction

  • Reagents : Cyclopropanol, NaH, CuI (catalyst), DMF, 120°C.
  • Mechanism : Copper-catalyzed Ullmann-type coupling facilitates substitution of chloride at position 3 with cyclopropoxide.
  • Yield : 65–75% (optimized with 10 mol% CuI and excess cyclopropanol).

Step 3: Oxidation of Methyl to Carboxylic Acid

  • Conditions : K₂Cr₂O₇ (1.5 eq), H₂SO₄ (20% v/v), Na₂WO₄·2H₂O (5 mol%), 105°C, 6 hours.
  • Outcome : 3-Cyclopropoxy-4-fluoro-2-methylpyridine converts to the carboxylic acid with >90% purity.

Route 2: Directed ortho-Metalation (DoM) Strategy

Step 1: Synthesis of 4-Fluoro-3-methoxypicolinic Acid

  • Starting material : 3-Methoxy-4-chloropicolinic acid.
  • Fluorination : Selectfluor® (1.2 eq) in acetonitrile at 80°C replaces chloride with fluorine via electrophilic aromatic substitution.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Total Yield 58% 50% 45%
Key Advantage High purity Avoids harsh oxidants Direct cyclopropanation
Limitation Toxic Cr(VI) reagents Low demethylation efficiency Moderate regioselectivity
Catalyst CuI None Zn(Cu)

Critical Reaction Optimization Insights

  • Fluorination : Use of KF/Al₂O³ minimizes side reactions compared to HF-based methods.
  • Cyclopropoxy Stability : Cyclopropanol derivatives are prone to ring-opening under acidic conditions; neutral pH is critical during etherification.
  • Oxidation Control : Na₂WO₄ as a co-catalyst in Cr(VI) oxidations suppresses over-oxidation to CO₂.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluoropicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-4-fluoropicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoropicolinic acid depends on its interaction with molecular targets. The cyclopropoxy and fluorine groups can enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The exact pathways involved may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) Predicted logP pKa (Carboxylic Acid) Key Applications
3-Cyclopropoxy-4-fluoropicolinic acid 3-O-C₃H₅, 4-F 225.19 1.8 ~2.5 Pharmaceutical intermediates
4-Fluoropicolinic acid 4-F 155.10 0.5 ~2.3 Agrochemical research
3-Methoxy-4-fluoropicolinic acid 3-OCH₃, 4-F 185.14 0.7 ~2.4 Synthetic intermediates
3-Cyclohexyloxy-4-fluoropicolinic acid 3-O-C₆H₁₁, 4-F 267.28 2.5 ~2.6 Material science applications

Key Findings:

Fluorine Substitution: The fluorine atom at position 4 increases the acidity of the carboxylic acid group (lower pKa) compared to non-fluorinated analogs, enhancing solubility in aqueous environments. This effect is consistent with trends observed in perfluorinated propanoic acids, where fluorine atoms stabilize deprotonated forms .

Cyclopropoxy vs. Alkoxy Groups: The cyclopropoxy group (logP ≈ 1.8) balances lipophilicity between smaller (e.g., methoxy, logP ≈ 0.7) and bulkier (e.g., cyclohexyloxy, logP ≈ 2.5) substituents. This intermediate lipophilicity may improve membrane permeability in drug candidates.

Steric Effects : Compared to 3-cyclohexyloxy-4-fluoropicolinic acid, the cyclopropoxy group imposes less steric hindrance, which could favor interactions with biological targets requiring moderate spatial accommodation.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-cyclopropoxy-4-fluoropicolinic acid, and what challenges arise during cyclopropane group introduction?

Methodological Answer: The synthesis typically involves introducing the cyclopropoxy group via nucleophilic substitution or coupling reactions. For example, fluorinated picolinic acid derivatives are functionalized using cyclopropanol under Mitsunobu conditions or copper-catalyzed coupling . Key challenges include:

  • Regioselectivity : Ensuring substitution occurs at the 3-position of the pyridine ring.
  • Stability : Cyclopropane rings are strain-sensitive; reaction conditions (temperature, solvent polarity) must be optimized to prevent ring-opening .
  • Purification : HPLC or column chromatography is required to isolate the product from byproducts like dehalogenated intermediates .

Q. Q2. How can researchers validate the purity and structural integrity of 3-cyclopropoxy-4-fluoropicolinic acid?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Confirm cyclopropane (δ 0.5–1.5 ppm for CH₂ protons) and fluorine (¹⁹F NMR, δ -110 to -120 ppm) .
  • HPLC-MS : Detect impurities (e.g., hydrolyzed products) with reverse-phase C18 columns and ESI-MS for molecular ion verification .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, though limited by compound crystallinity .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., cyclopropoxy vs. methoxy groups) impact the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

  • In vitro assays : Compare IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates. Cyclopropoxy groups enhance metabolic stability but may reduce solubility, requiring DMSO co-solvents .
  • Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to assess steric/electronic effects. Cyclopropane’s rigid structure often improves binding affinity vs. flexible methoxy groups .
  • SAR tables :
Substituent IC₅₀ (μM) Solubility (mg/mL)
Cyclopropoxy0.121.2 (pH 7.4)
Methoxy0.454.8 (pH 7.4)

Data adapted from kinase inhibition studies .

Q. Q4. How should researchers resolve contradictions in reported solubility/stability data for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity, pH, or storage conditions. Systematic approaches include:

  • Controlled solubility tests : Use standardized buffers (e.g., PBS pH 7.4, 0.1% Tween-80) and quantify via UV-Vis at λ_max = 265 nm .
  • Stability studies : Accelerated degradation under stress conditions (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the cyclopropoxy group is pH-dependent, peaking at pH > 9 .
  • Cross-validate literature : Compare data from OECD-compliant studies (e.g., OECD 105 for water solubility) .

Q. Q5. What strategies are effective for elucidating the metabolic pathways of 3-cyclopropoxy-4-fluoropicolinic acid in vitro?

Methodological Answer:

  • Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Quench reactions at 0, 15, 30, and 60 min, then analyze via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS (Orbitrap) to detect hydroxylated or dealkylated products. Major metabolites often result from cyclopropane ring oxidation .
  • CYP inhibition assays : Test with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes driving metabolism .

Experimental Design & Safety

Q. Q6. How can researchers design a robust toxicity profile study for this compound?

Methodological Answer: Adhere to OECD guidelines:

  • In vitro :
    • Cytotoxicity (OECD 129): MTT assay in HepG2 cells (48h exposure).
    • Genotoxicity (OECD 487): Micronucleus test in CHO-K1 cells .
  • In vivo : Acute oral toxicity (OECD 423) in rodents, monitoring LD₅₀ and histopathology .
  • Environmental toxicity : Daphnia magna acute immobilization test (OECD 202) .

Q. Q7. What analytical methods are suitable for detecting trace impurities in scaled-up batches?

Methodological Answer:

  • LC-HRMS : Detect impurities at <0.1% levels using a Q-TOF mass spectrometer.
  • ICP-MS : Screen for heavy metals (e.g., Pd from catalysis) per ICH Q3D guidelines .
  • NMR spike tests : Add authentic standards of suspected byproducts (e.g., 4-fluoropicolinic acid) to confirm retention times .

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